An In-depth Technical Guide to the Physicochemical Properties of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a member of the rhodanine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of this specific N-substituted rhodanine derivative, with a primary focus on its acid-base characteristics. Understanding these properties, particularly its basicity, is fundamental for elucidating its mechanism of action, predicting its pharmacokinetic profile, and optimizing its development as a potential therapeutic agent. This document synthesizes structural analysis with practical, field-proven experimental methodologies for characterization.
Introduction and Molecular Overview
The rhodanine core (2-thioxo-1,3-thiazolidin-4-one) is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The title compound, 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, is distinguished by the substitution of a 4-(trifluoromethyl)phenyl group at the N-3 position of the rhodanine ring. This substitution critically influences the molecule's electronic distribution, conformation, and, consequently, its physicochemical and biological profile.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which significantly impacts the properties of the attached phenyl ring and the rhodanine core. A primary objective of this guide is to dissect the influence of this substitution on the molecule's basicity—a key determinant of its behavior in biological systems.
Structural Analysis and a Discussion of Basicity
A molecule's basicity is its ability to accept a proton (Brønsted-Lowry basicity) or donate an electron pair (Lewis basicity). In the context of drug development, Brønsted-Lowry basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid, is of paramount importance as it governs the ionization state of a molecule at physiological pH.
For 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, there are several heteroatoms with lone pairs of electrons that could potentially act as basic centers: the nitrogen atom, the carbonyl oxygen atom, and the thione sulfur atom.
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Nitrogen (N-3): In a typical amine, the nitrogen lone pair is available for protonation. However, in the rhodanine ring, the N-3 nitrogen is flanked by two electron-withdrawing groups: a carbonyl group (C=O) and a thione group (C=S). The lone pair on the nitrogen atom is significantly delocalized through resonance with both of these groups. This delocalization drastically reduces the electron density on the nitrogen, rendering it essentially non-basic and unable to accept a proton under physiological conditions.
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Carbonyl Oxygen (O-4) and Thione Sulfur (S-2): The oxygen and sulfur atoms also possess lone pairs. While these can act as hydrogen bond acceptors, their Brønsted-Lowry basicity is extremely low. Protonation at these sites is highly unfavorable.
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Influence of the 4-(Trifluoromethyl)phenyl Group: The strongly electron-withdrawing nature of the -CF₃ group further pulls electron density away from the rhodanine ring system via the N-phenyl bond. This effect further diminishes any residual basicity of the heteroatoms in the ring.
Caption: Electronic effects governing the non-basic nature of the molecule.
Core Physicochemical Properties
A summary of the key physicochemical properties is essential for drug development, influencing everything from assay conditions to formulation.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₆F₃NOS₂ | - |
| Molecular Weight | 277.28 g/mol | Calculated |
| Appearance | Yellow Solid | Typical for rhodanine derivatives[5] |
| Solubility | Poorly soluble in water | Inferred from high LogP and common for rhodanine class[6][7] |
| LogP (octanol/water) | ~3.5 - 4.5 (Predicted) | Computational estimation (e.g., XLogP3). A related compound has a calculated XLogP3 of 4.9 |
| pKa | Not applicable (non-ionizable) | Based on structural analysis |
Experimental Protocols for Physicochemical Characterization
Given the compound's properties, specific experimental designs are required for accurate characterization.
Protocol for pKa Determination (Confirmation of Non-Ionization)
Causality: The goal is not to find a pKa, but to confirm its absence within a physiologically relevant pH range (e.g., pH 2-12). Spectrophotometric titration is ideal for this purpose as it detects changes in the chromophore (the conjugated system) upon protonation or deprotonation. For poorly soluble compounds, this method is more sensitive than potentiometry.[6]
Methodology: UV-Vis Spectrophotometric Titration
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Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the title compound in a water-miscible organic solvent like DMSO or methanol.
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Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) with constant ionic strength.
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Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10-50 µM). The final concentration of the organic cosolvent should be kept low and constant (e.g., <1%) across all samples.
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Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-500 nm) for each sample.
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Data Analysis: Overlay all spectra. If the compound does not ionize within the tested pH range, all spectra will be identical, showing no pH-dependent shift in λₘₐₓ or change in absorbance.[8] This result confirms the non-basic (and non-acidic) nature of the compound in this range.
Caption: Workflow for confirming the non-ionizable nature of the compound.
Protocol for Thermodynamic Solubility Determination
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility as it allows the system to reach equilibrium between the solid and dissolved states.[9][10] This is crucial for understanding the maximum dissolved concentration under equilibrium conditions, which is relevant for oral absorption.
Methodology: Shake-Flask Method [9]
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Sample Preparation: Add an excess amount of the solid compound to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calibration: Quantify the concentration against a standard curve prepared from the compound dissolved in an appropriate organic solvent.
Protocol for Lipophilicity (LogP) Determination
Causality: Lipophilicity is a critical parameter for predicting membrane permeability and overall ADME properties. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values, especially for a series of related compounds.[11][12] It measures the retention time of a compound on a hydrophobic stationary phase.
Methodology: RP-HPLC Method [11][13]
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System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
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Calibration: Inject a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.
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Analysis: Inject the test compound and measure its retention time (t_R).
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Calculation:
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Calculate the retention factor (k) for each compound: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
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Plot log(k) of the standard compounds versus their known LogP values.
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Generate a linear regression equation from the calibration curve.
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Use the log(k) of the test compound to calculate its LogP value from the regression equation.
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Implications for Drug Development
The physicochemical properties of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one have profound implications for its journey as a drug candidate:
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Absorption: Its neutral, non-ionizable character means its passive diffusion across biological membranes (like the gut wall) will not be pH-dependent. However, its poor aqueous solubility may limit the dissolution rate, potentially making it a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Formulation strategies to enhance solubility will likely be necessary.
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Distribution: High lipophilicity suggests the compound may readily partition into lipid bilayers and distribute into tissues, but it could also lead to non-specific binding to plasma proteins and other biological macromolecules.
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Metabolism: The rhodanine scaffold and the trifluoromethylphenyl group can be sites of metabolic transformation. The lack of a basic center may reduce interactions with certain catabolic enzymes.
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Target Interaction: As a neutral molecule, its interactions with biological targets will be driven by non-ionic forces such as hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions, rather than electrostatic or ionic bonds. This is a critical consideration in computational modeling and structure-activity relationship (SAR) studies.[14]
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- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1992). PubMed.
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